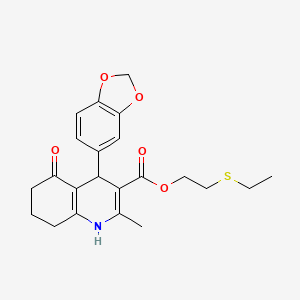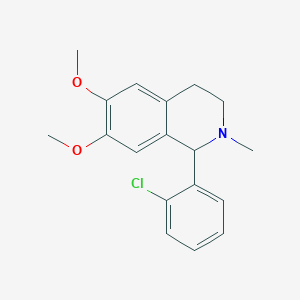![molecular formula C15H19NO2 B4900596 (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4900596.png)
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as FMA-1, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMA-1 is a derivative of the phenethylamine class of compounds and has been found to possess significant biological activity.
作用机制
The exact mechanism of action of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not yet fully understood. However, it has been suggested that its anti-inflammatory and analgesic properties may be related to its ability to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, this compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and increase the activity of antioxidant enzymes, such as superoxide dismutase.
实验室实验的优点和局限性
One of the advantages of using (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to modulate the activity of neurotransmitters and enzymes involved in the inflammatory response. This makes it a useful tool for studying the mechanisms underlying inflammation-related disorders. However, one of the limitations of using this compound is its potential toxicity at higher doses. Therefore, caution must be exercised when using this compound in lab experiments.
未来方向
There are several future directions for research on (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. One area of interest is its potential as a therapeutic agent for pain and inflammation-related disorders. Further studies are needed to determine the optimal dose and administration route for this compound in these conditions. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.
合成方法
The synthesis of (2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 4-methoxyphenylacetone with 2-furylcarbinol in the presence of sodium borohydride. The resulting product is then treated with N-methyl-N-(trimethylsilyl) trifluoroacetamide to yield this compound. This synthesis method has been reported in the literature and has been used in various studies to obtain this compound for research purposes.
科学研究应用
(2-furylmethyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied extensively for its potential therapeutic applications. It has been found to possess significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to possess anti-cancer activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-12(16-11-15-4-3-9-18-15)10-13-5-7-14(17-2)8-6-13/h3-9,12,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMMWMJURSAYBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(4-morpholinyl)-2-nitrophenyl]amino}-1-butanol](/img/structure/B4900514.png)

![1-{2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4900528.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4900533.png)
![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4900560.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
